molecular formula C7H11NO4 B12889067 (2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B12889067
M. Wt: 173.17 g/mol
InChI Key: UZPRGYWLTRWGFD-RFZPGFLSSA-N
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Description

(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 25-30°C.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of multi-component reactions (MCRs) to achieve high yields and purity . The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have enhanced biological activities and improved pharmacokinetic properties.

Scientific Research Applications

(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry, which can significantly influence its biological activity and selectivity. The presence of both hydroxyl and carbonyl functional groups also provides unique reactivity patterns, making it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C7H11NO4/c1-2-12-7(11)4-3-5(9)6(10)8-4/h4-5,9H,2-3H2,1H3,(H,8,10)/t4-,5-/m1/s1

InChI Key

UZPRGYWLTRWGFD-RFZPGFLSSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](C(=O)N1)O

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1)O

Origin of Product

United States

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